molecular formula C3H4N2OS2 B12939123 5-Amino-2-thioxothiazolidin-4-one

5-Amino-2-thioxothiazolidin-4-one

Cat. No.: B12939123
M. Wt: 148.21 g/mol
InChI Key: MEWHTBODGCOSGO-UHFFFAOYSA-N
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Description

5-Amino-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-thioxothiazolidin-4-one typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-Amino-2-thioxothiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain kinases, such as PIM kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular processes like proliferation, apoptosis, and migration, which are critical in cancer development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-thioxothiazolidin-4-one is unique due to the presence of both an amino group and a thioxo group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C3H4N2OS2

Molecular Weight

148.21 g/mol

IUPAC Name

5-amino-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C3H4N2OS2/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7)

InChI Key

MEWHTBODGCOSGO-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=S)S1)N

Origin of Product

United States

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